molecular formula C15H18N2O2 B4623668 3-(2-mesityl-2-oxoethylidene)-2-piperazinone

3-(2-mesityl-2-oxoethylidene)-2-piperazinone

Cat. No. B4623668
M. Wt: 258.32 g/mol
InChI Key: LFJJORPJTUQUBP-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperazine derivatives are synthesized through various methods, including one-pot synthesis processes that involve catalysts like piperazine itself in aqueous media for the production of functionalized compounds with high yields. Such methods emphasize simplicity, short reaction times, and environmental benignity, often avoiding the need for column chromatographic separation (M. Yousefi, O. Goli-Jolodar, F. Shirini, 2018).

Molecular Structure Analysis

The molecular and crystal structures of piperazine derivatives reveal insights into their chemical reactivity and potential applications. For instance, the study of 1-organosulfonyl-2-sila-5-piperazinones showcases the labile Si–N bonds, which can be exploited in synthetic applications, including hydrolysis to yield disiloxanes and further transformation into fluorosilanes (A. G. Shipov et al., 2013).

Chemical Reactions and Properties

The reactivity of piperazine derivatives is influenced by the nature of substituents on the piperazine ring. Studies have explored the synthesis and biological activity of 3-acylmethylene-substituted 2-piperazinones, highlighting their potential anti-inflammatory and analgesic activities. Such research underlines the importance of substituents in determining the biological activity of these compounds (A. V. Milyutin et al., 1994).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and molecular weight, can vary significantly depending on the specific substituents and synthesis methods. For example, polyamides containing piperazine units synthesized from theophylline and thymine demonstrate solubility in DMSO and formic acid, with molecular weights ranging from 2000–6000 (M. Hattori, M. Kinoshita, 1979).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds and stability, are crucial for the application of piperazine derivatives in synthesis and drug design. The design, synthesis, and pharmacological evaluation of novel derivatives demonstrate the potential for creating compounds with significant biological activities, as seen in the development of antimicrobial agents (M. Patil et al., 2019).

Scientific Research Applications

Syntheses of Polyamides Containing Theophylline and Thymine

The synthesis of polyamides incorporating theophylline and thymine demonstrates the utility of piperazine-based compounds in polymer chemistry. Hattori and Kinoshita (1979) synthesized dicarboxylic acid derivatives through the addition reaction of theophylline and thymine to dimethyl methylenesuccinate, followed by polycondensation with diamines including piperazine. These polyamides, soluble in various solvents, highlight the structural versatility and application of piperazine derivatives in developing new polymeric materials (Hattori & Kinoshita, 1979).

Degradation of Aqueous Piperazine in Carbon Dioxide Capture

In the context of environmental science, the degradation resistance of aqueous piperazine solutions during carbon dioxide capture processes underscores the compound's stability and efficiency. Freeman et al. (2010) demonstrated that concentrated piperazine solutions exhibit significant resistance to thermal degradation and oxidation, making them advantageous for use in carbon dioxide absorption/stripping processes. This stability enables higher temperatures and pressures in the stripper, potentially leading to energy savings (Freeman, Davis, & Rochelle, 2010).

Discovery and Synthesis of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

In the pharmaceutical research domain, the development of non-nucleoside HIV-1 reverse transcriptase inhibitors featuring piperazine scaffolds exemplifies the therapeutic potential of piperazine derivatives. Romero et al. (1994) synthesized a series of bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than earlier compounds, leading to the clinical evaluation of atevirdine mesylate for HIV-1 treatment. This research highlights the critical role of piperazine derivatives in designing novel antiviral agents (Romero et al., 1994).

Novel Bis(Pyrazole-Benzofuran) Hybrids as Bacterial Biofilm and MurB Inhibitors

Exploring antibacterial agents, Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm inhibition and MurB enzymatic inhibition. These compounds, particularly effective against MRSA and VRE strains, illustrate the application of piperazine derivatives in addressing antibiotic resistance and bacterial biofilm-associated infections (Mekky & Sanad, 2020).

properties

IUPAC Name

(3Z)-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethylidene]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-6-10(2)14(11(3)7-9)13(18)8-12-15(19)17-5-4-16-12/h6-8,16H,4-5H2,1-3H3,(H,17,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJJORPJTUQUBP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=C2C(=O)NCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)/C=C\2/C(=O)NCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Mesityl-2-oxoethylidene)-2-piperazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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